![molecular formula C18H14Cl3N3O2 B3555495 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3555495.png)
2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation. Specifically, this compound 1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, this compound 1 has been found to exhibit other biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound 1 has been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 in lab experiments is its unique mechanism of action, which may make it useful for studying the role of HDACs in cancer cell proliferation. Additionally, its anti-proliferative and anti-inflammatory effects make it a promising candidate for further investigation. However, one limitation of using this compound 1 in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1. One area of investigation could be to further elucidate its mechanism of action, particularly with regard to its effects on HDACs. Additionally, further studies could be conducted to determine the optimal conditions for using this compound 1 in lab experiments, including its solubility and stability in various experimental settings. Finally, future research could focus on the potential clinical applications of this compound 1, particularly in the treatment of cancer and inflammatory diseases.
Scientific Research Applications
Compound 1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-proliferative effects against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide 1 has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O2/c19-12-4-6-14(7-5-12)26-11-18(25)23-13-8-22-24(9-13)10-15-16(20)2-1-3-17(15)21/h1-9H,10-11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAFGAUCVQWGFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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